1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound that features a cyclohexene ring substituted with a diethoxyphosphoryl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of terminal 1,2-diols cyclic sulfates with triethylphosphonoacetate . This reaction proceeds under base-promoted conditions, leading to the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethoxyphosphoryl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various cyclohexene derivatives and phosphonate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
1-(Diethoxyphosphoryl)-4-methylcyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Diethyl benzylphosphonates: These compounds also contain a diethoxyphosphoryl group but differ in their aromatic structure.
Cyclohexene carboxylic acids: These compounds share the cyclohexene ring but lack the diethoxyphosphoryl group.
Phosphoramidates: These compounds contain a phosphorus-nitrogen bond and are used in various biological applications. The uniqueness of this compound lies in its combination of a cyclohexene ring with a diethoxyphosphoryl group, providing distinct chemical and biological properties.
Properties
CAS No. |
93850-22-7 |
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Molecular Formula |
C12H21O5P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H21O5P/c1-4-16-18(15,17-5-2)12(11(13)14)8-6-10(3)7-9-12/h6H,4-5,7-9H2,1-3H3,(H,13,14) |
InChI Key |
ZVAOTPZRLCIDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCC(=CC1)C)C(=O)O)OCC |
Origin of Product |
United States |
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